Product packaging for Bayogenin methyl ester(Cat. No.:CAS No. 22425-81-6)

Bayogenin methyl ester

Cat. No.: B3028569
CAS No.: 22425-81-6
M. Wt: 502.7 g/mol
InChI Key: PQQIABJSQBQEFM-VITDCEDBSA-N
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Description

Contextualizing Bayogenin (B190646) Methyl Ester within Triterpenoid (B12794562) Research

Bayogenin is an oleanane-type pentacyclic triterpenoid sapogenin, a compound that results from the hydrolysis of saponins (B1172615). medchemexpress.comscielo.org.mx It has been isolated from various plant species and synthesized from other triterpenoids like oleanolic acid. researchgate.netbiocrick.com Research has shown that bayogenin itself possesses certain biological activities, including antimicrobial effects and the ability to inhibit the enzyme glycogen (B147801) phosphorylase. medchemexpress.comscielo.org.mx

Despite these findings, native bayogenin suffers from poor solubility in both aqueous and organic solutions, which can hinder biological testing and potential applications. scielo.org.mx In the field of medicinal chemistry, the conversion of a carboxylic acid group on a natural product to its methyl ester is a standard strategy to decrease polarity. scielo.org.mx This modification can alter the compound's ability to cross cellular membranes, potentially enhancing its bioavailability and biological activity.

In the case of bayogenin, its methyl ester is a derivative that has been a subject of scientific postulation. Based on studies of structurally similar triterpenoids, researchers have hypothesized that bayogenin methyl ester could exhibit biological activities not seen in the parent compound. scielo.org.mx For instance, while bayogenin did not show antitopoisomerase activity in certain assays, it was suggested that its methyl ester derivative could potentially possess this capability, drawing a parallel to oleanolic acid, which only became active against topoisomerase II after being converted to its methyl ester. scielo.org.mx This places this compound as a compound of theoretical interest, representing a potential pathway to augment the bioactivity of its parent molecule.

Research Significance of Methyl Ester Derivatives in Natural Product Chemistry

The creation of methyl ester derivatives from natural products, particularly those containing carboxylic acid functional groups, is a cornerstone of medicinal chemistry and drug discovery. mdpi.com This process, known as esterification, can significantly alter the physicochemical properties of a molecule. capes.gov.br The primary motivation for this modification is often to improve a compound's pharmacological profile. medchemexpress.com

Furthermore, esterification can lead to new or enhanced biological activities. The modification of a molecule’s structure can change how it interacts with biological targets like enzymes or receptors. mdpi.com For example, studies on other triterpenoids have shown that their methyl ester derivatives can exhibit potent cytotoxic effects against various cancer cell lines. researchgate.net The synthesis of these derivatives allows for the exploration of structure-activity relationships (SAR), providing valuable insights into which parts of a molecule are essential for its biological effects and guiding the design of more potent and selective therapeutic agents. researchgate.net The process is also a common preliminary step for analytical techniques like gas chromatography, which requires volatile derivatives.

Research Findings

While direct experimental data on this compound is limited in the scientific literature, the following tables provide context based on the reported activities of the parent compound, bayogenin, and the documented effects of methyl esterification on a closely related triterpenoid.

Table 1: Documented Biological Activity of Bayogenin

Activity Type Assay/Model Target Finding Citation
Antimicrobial Agar Diffusion Method Staphylococcus epidermidis Showed activity with an inhibition diameter of 13.20 mm. scielo.org.mx
Enzyme Inhibition In Vitro Assay Rabbit Muscle Glycogen Phosphorylase a (RMGPa) Exhibited moderate inhibitory activity with an IC₅₀ of 68 μM. medchemexpress.com
Cytotoxicity Yeast-based Assay Saccharomyces cerevisiae Considered not cytotoxic as it did not inhibit the growth of the yeast strain. scielo.org.mx

Table 2: Comparative Activity of Oleanolic Acid and its Methyl Ester Derivative

Compound Activity Type Assay/Model Target Finding Citation
Oleanolic Acid Antitopoisomerase Activity Yeast-based Assay Topoisomerase II Inactive; suggested to be incapable of reaching the enzyme within the yeast cell. scielo.org.mx

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H50O5 B3028569 Bayogenin methyl ester CAS No. 22425-81-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H50O5/c1-26(2)12-14-31(25(35)36-7)15-13-29(5)19(20(31)16-26)8-9-23-27(3)17-21(33)24(34)28(4,18-32)22(27)10-11-30(23,29)6/h8,20-24,32-34H,9-18H2,1-7H3/t20-,21-,22+,23+,24-,27-,28-,29+,30+,31-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQIABJSQBQEFM-VITDCEDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Sources and Advanced Isolation Methodologies for Bayogenin and Its Methyl Ester

Identification of Botanical Sources for Bayogenin (B190646)

Bayogenin is a naturally occurring compound found in a variety of plants. It is recognized as one of the primary sapogenins in Medicago sativa (alfalfa), where it exists as complex glycosides. biocrick.commedchemexpress.comnih.gov Different parts of the Medicago sativa plant, including the roots, leaves, and seeds, contain varying concentrations of saponins (B1172615) that yield bayogenin upon hydrolysis. nih.gov

Beyond alfalfa, bayogenin has been identified in other plant genera. These include species within Grindelia, Hedera, and Phytolacca. biocrick.com For instance, saponins that are glycosides of bayogenin have been isolated from Medicago arabica. Furthermore, a bayogenin glycoside has been identified in the roots of Medicago sativa. nih.gov The compound is also found in plants of the Cucurbitaceae family, such as Bolbostemma paniculatum. medchemexpress.com Additionally, bayogenin 3-O-beta-D-glucopyranoside, a glycosidic form of bayogenin, has been isolated from the aerial parts of Polygala japonica Houtt and is also found in Tribulus terrester Linn. chemfaces.commedchemexpress.com

The following table summarizes some of the known botanical sources of bayogenin and its glycosides.

Botanical NameFamilyPlant PartCompound Form
Medicago sativaFabaceaeRoots, Aerial PartsBayogenin, Bayogenin glycosides
Medicago arabicaFabaceaeTops, RootsBayogenin glycosides
Grindelia sp.AsteraceaeNot SpecifiedBayogenin
Hedera sp.AraliaceaeNot SpecifiedBayogenin
Phytolacca sp.PhytolaccaceaeNot SpecifiedBayogenin
Bolbostemma paniculatumCucurbitaceaeNot SpecifiedBayogenin
Polygala japonicaPolygalaceaeAerial PartsBayogenin 3-O-beta-D-glucopyranoside
Tribulus terresterZygophyllaceaeNot SpecifiedBayogenin 3-O-beta-D-glucopyranoside

Extraction Techniques for Triterpenoid (B12794562) Saponins and Sapogenins

The extraction of triterpenoid saponins, the precursors to sapogenins like bayogenin, from plant matrices is the initial and critical step in their isolation. Traditional methods often involve the use of organic solvents. For example, a common procedure includes defatting the dried and powdered plant material with petroleum ether, followed by extraction with methanol (B129727). iomcworld.com The resulting methanolic extract can then be partitioned between n-butanol and water to concentrate the saponins in the butanol fraction. iomcworld.com Ethanol (B145695) is another frequently used solvent, often employed in Soxhlet extraction or reflux extraction processes. researchgate.netmdpi.com

To obtain the sapogenin, such as bayogenin, from the extracted saponins, acid hydrolysis is a necessary step. This process cleaves the sugar moieties from the triterpenoid backbone. Concentrated hydrochloric acid is one of the reagents used for this purpose. biocrick.com The hydrolysis results in a precipitate of the sapogenin, which can then be recovered by filtration. google.com

More modern and efficient extraction techniques are also being employed to enhance yield and purity while reducing the use of harsh organic solvents. These include:

Ultrasonic-Assisted Extraction (UAE): This method uses the energy of ultrasonic waves to disrupt plant cell walls, facilitating the release of saponins into the solvent. mdpi.com UAE has been shown to be more efficient than traditional maceration techniques for extracting triterpene saponins. mdpi.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction process. google.com

Supercritical Fluid Extraction (SFE): This technique is discussed in more detail in the subsequent section.

The choice of extraction method depends on various factors, including the specific plant material, the target saponins, and the desired scale of operation. mdpi.comgoogle.com

Chromatographic Separation and Purification Strategies for Bayogenin and Derivatives

Following extraction and hydrolysis, a mixture of compounds is typically obtained, which requires further separation and purification to isolate bayogenin and its derivatives like the methyl ester. Chromatography is the cornerstone of this purification process, with various techniques being employed to achieve high purity. bioanalysis-zone.com

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is an advanced extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent. greenskybio.commdpi.com In its supercritical state, CO2 exhibits properties of both a liquid and a gas, allowing for efficient penetration into the plant matrix and dissolution of target compounds like saponins. greenskybio.com The solvating power of supercritical CO2 can be fine-tuned by adjusting pressure and temperature, enabling selective extraction. greenskybio.com

SFE is often used as a preliminary purification step. For instance, it can be employed to remove lipophilic substances from the plant material before the extraction of the more polar saponins. mdpi.com In some cases, a co-solvent such as ethanol is added to the supercritical CO2 to enhance the extraction efficiency of saponins. mdpi.comfarmaciajournal.com The resulting extracts are generally of high purity and free from toxic solvent residues, making SFE an environmentally friendly alternative to traditional solvent extraction methods. greenskybio.commdpi.com The use of SFE for the isolation of saponin (B1150181) hydrolysis products from Medicago sativa has been documented. biocrick.comglpbio.com

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used chromatographic technique for sample clean-up and fractionation. nih.gov In the context of bayogenin isolation, SPE is particularly useful for purifying the crude extracts obtained after initial extraction and hydrolysis. biocrick.com The principle of SPE involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the target analytes. These can then be selectively eluted using a suitable solvent. researchgate.net

For the purification of saponins and sapogenins, reversed-phase C18 cartridges are commonly employed. biocrick.comresearchgate.net The crude extract is loaded onto the pre-conditioned cartridge, and then a series of solvents with increasing polarity are used to wash away impurities and subsequently elute the compounds of interest. researchgate.nettandfonline.com For example, after loading the extract, the column can be washed with water to remove highly polar impurities, followed by elution of the saponins with a methanol-water mixture. researchgate.net The pH of the sample loaded onto the SPE column can also significantly influence the retention of saponins, providing another parameter for optimizing the separation. researchgate.net SPE has been successfully applied to separate saponins from other constituents in complex mixtures, such as in formulated herbal medicines. nih.gov

Liquid Chromatography (LC) Techniques for Saponin Resolution

Liquid chromatography (LC) is an indispensable tool for the final purification and analysis of bayogenin and its derivatives. mdpi.com Various LC modes are utilized, with reversed-phase high-performance liquid chromatography (RP-HPLC) being one of the most common. google.comphytojournal.com

In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water or methanol and water. phytojournal.come-jkfn.org The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. By carefully controlling the composition of the mobile phase, often through a gradient elution where the solvent strength is changed over time, complex mixtures of saponins and sapogenins can be resolved into individual components. google.com

For the detection of these compounds, which often lack a strong chromophore, an Evaporative Light Scattering Detector (ELSD) is frequently used in conjunction with HPLC. biocrick.commdpi.com This detector is sensitive to any non-volatile analyte, making it well-suited for the analysis of saponins. mdpi.com

Other LC techniques used in the purification of saponins include:

Column Chromatography: Often used as a preliminary purification step, employing stationary phases like silica (B1680970) gel or Sephadex LH-20. iomcworld.comresearchgate.netresearchgate.net

Preparative HPLC: This is a scaled-up version of analytical HPLC used to purify larger quantities of a specific compound. iomcworld.comgoogle.com

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is effective for separating polar compounds and can be used as an orthogonal separation method to RP-HPLC to achieve very high purity. google.com

The combination of these advanced extraction and chromatographic techniques allows for the efficient isolation and purification of bayogenin and its methyl ester from their natural sources, enabling further scientific investigation into their properties and potential applications.

Elucidation of Biosynthetic Pathways and Enzymatic Mechanisms of Bayogenin Methyl Ester Formation

Investigation of Precursor Incorporation via Isotope Labeling Studies

Isotope labeling is a powerful technique used to trace the metabolic fate of precursors in a biosynthetic pathway. mdpi.comsemanticscholar.org By feeding an organism with a precursor molecule containing a heavy isotope (e.g., ¹³C or ¹⁴C), researchers can track the incorporation of the label into the final product, thereby confirming the precursor-product relationship and elucidating the sequence of biochemical reactions. mdpi.commaxapress.com

In the context of triterpenoid (B12794562) biosynthesis, studies have utilized labeled precursors such as [¹³C]acetate to understand the formation of the carbon skeleton. mdpi.com For bayogenin (B190646), which is an oleanane-type triterpenoid, the biosynthesis is proposed to start from 2,3-oxidosqualene, which is formed from the isoprenoid pathway via the mevalonic acid (MVA) pathway. frontiersin.org

While direct isotope labeling studies specifically targeting the biosynthesis of bayogenin methyl ester are not extensively reported in the available scientific literature, a hypothetical experiment to confirm its precursors would involve feeding a plant species known to produce the compound, such as Medicago sativa, with labeled precursors. The expected outcome of such an experiment is summarized in the table below.

Labeled Precursor AdministeredExpected Labeled Intermediate/ProductRationale
[¹³C]-AcetateLabeled β-amyrin, Labeled BayogeninAcetate is a fundamental building block for the isoprenoid pathway, which produces the precursor for all triterpenoids.
[¹³C]-Mevalonic AcidLabeled β-amyrin, Labeled BayogeninMevalonic acid is a key intermediate in the MVA pathway leading to the formation of 2,3-oxidosqualene.
[¹³C]-β-AmyrinLabeled Bayogeninβ-amyrin is the direct precursor that undergoes oxidative modifications to form various sapogenins, including bayogenin.
[¹³C]-MethionineLabeled this compoundThe methyl group for the ester is expected to be derived from S-adenosylmethionine (SAM), which is synthesized from methionine.

This table represents a hypothetical experimental design and expected outcomes for elucidating the biosynthetic pathway of this compound using isotope labeling, as specific studies have not been detailed in the reviewed literature.

Characterization of Methyltransferase Enzymes Involved in Esterification

The final step in the formation of this compound is the esterification of the carboxylic acid group of bayogenin. This reaction is catalyzed by a class of enzymes known as methyltransferases. scilit.com These enzymes facilitate the transfer of a methyl group from a donor molecule, most commonly S-adenosyl-L-methionine (SAM), to a substrate. frontiersin.orgscilit.com

Plant methyltransferases are a large and diverse family of enzymes involved in the biosynthesis of a wide array of secondary metabolites, including flavonoids, alkaloids, and terpenoids. maxapress.comscilit.com The SABATH family of methyltransferases is particularly known for catalyzing the formation of methyl esters from carboxylic acid-containing substrates. scilit.com

While the specific methyltransferase responsible for the esterification of bayogenin has not been isolated and characterized, it is hypothesized to be a SAM-dependent methyltransferase. The enzyme would bind both bayogenin and SAM, facilitating the nucleophilic attack of the carboxyl group of bayogenin on the methyl group of SAM, resulting in the formation of this compound and S-adenosyl-L-homocysteine (SAH).

Enzyme ClassSubstrate(s)Product(s)Source Organism Example
Salicylic Acid MethyltransferaseSalicylic Acid, SAMMethyl Salicylate, SAHClarkia breweri (Brewer's Clarkia)
Benzoic Acid MethyltransferaseBenzoic Acid, SAMMethyl Benzoate, SAHAntirrhinum majus (Snapdragon)
Loganic Acid MethyltransferaseLoganic Acid, SAMLoganin, SAHCatharanthus roseus (Madagascar Periwinkle)
Hypothetical Bayogenin Methyltransferase Bayogenin, SAM This compound, SAH Medicago sativa (Alfalfa)

This table provides examples of characterized plant methyltransferases from the SABATH family and includes the hypothetical enzyme for this compound formation.

Genetic and Molecular Approaches for Pathway Elucidation (e.g., Gene Knockout Models)

Modern genetic and molecular techniques are instrumental in identifying and validating the function of genes involved in biosynthetic pathways. nih.gov Gene knockout models, where a specific gene is inactivated, are a powerful tool to determine the in vivo function of the protein it encodes. biorxiv.orgresearchgate.net The development of CRISPR/Cas9 technology has significantly streamlined the creation of such models in various organisms, including plants. researchgate.netnih.gov

In the context of triterpenoid saponin (B1150181) biosynthesis in Medicago truncatula, a model legume closely related to alfalfa, gene knockout studies have been employed to investigate the roles of cytochrome P450 enzymes in the modification of the triterpene skeleton. nih.gov For instance, the knockout of specific P450 genes has been shown to alter the profile of sapogenins produced by the plant, confirming their role in the biosynthetic pathway. nih.gov

A similar approach could be used to identify the genes responsible for the biosynthesis of bayogenin and its subsequent methylation. This would involve:

Candidate Gene Identification: Using transcriptomic data to identify methyltransferase genes that are co-expressed with known triterpenoid biosynthesis genes in tissues where this compound accumulates.

Generation of Knockout Lines: Creating knockout mutants for the candidate methyltransferase genes using techniques like CRISPR/Cas9.

Metabolite Profiling: Analyzing the metabolite profiles of the knockout lines. A significant reduction or complete absence of this compound in a specific knockout line would provide strong evidence for the function of the inactivated gene in its biosynthesis.

While specific gene knockout models for the study of this compound biosynthesis have not been reported, research on related pathways in Medicago species provides a clear roadmap for future investigations. nih.govnih.gov

Genetic ApproachTarget Gene(s)OrganismExpected Outcome on this compound Production
CRISPR/Cas9 Gene KnockoutPutative Bayogenin-specific Cytochrome P450sMedicago sativaAccumulation of precursor (e.g., β-amyrin), absence of bayogenin and its methyl ester.
CRISPR/Cas9 Gene KnockoutPutative Bayogenin MethyltransferaseMedicago sativaAccumulation of bayogenin, absence of this compound.
OverexpressionPutative Bayogenin MethyltransferaseMedicago sativa or a heterologous host (e.g., yeast)Increased production of this compound, provided the precursor is available.

This table outlines potential genetic strategies and their expected outcomes for the elucidation of the this compound biosynthetic pathway.

Chemical Synthesis and Derivatization Strategies for Bayogenin Methyl Ester Analogs

Total and Semi-synthesis of Bayogenin (B190646) from Abundant Triterpenoids (e.g., Oleanolic Acid)

The de novo total synthesis of complex natural products like bayogenin is an exceedingly challenging and lengthy process. Consequently, semi-synthesis, starting from more readily available natural triterpenoids, is the preferred and more practical route. Oleanolic acid, an abundant and structurally related pentacyclic triterpenoid (B12794562), serves as a common starting material for the preparation of bayogenin. researchgate.netbiocrick.com

Protection of functional groups: The inherent hydroxyl and carboxylic acid groups in oleanolic acid are protected to prevent unwanted side reactions in subsequent steps. For instance, the carboxylic acid can be converted to a benzyl (B1604629) ester. nih.gov

Stereospecific oxidations: Introduction of hydroxyl groups at specific positions on the triterpenoid skeleton is a critical phase of the synthesis.

Skeletal rearrangements and functional group interconversions: A series of reactions are employed to install the correct stereochemistry and functional groups that define the bayogenin structure.

Deprotection: The final step involves the removal of the protecting groups to yield the target bayogenin molecule.

This semi-synthetic approach provides a viable method to access bayogenin for further derivatization and biological evaluation. researchgate.net

Targeted Esterification Methods for Bayogenin Methyl Ester Synthesis

The conversion of the C-28 carboxylic acid of bayogenin to its methyl ester is a key derivatization step. This modification can influence the compound's lipophilicity and subsequent biological activity. Several standard and targeted esterification methods can be employed for this purpose. commonorganicchemistry.com

Fischer-Speier Esterification: This classic method involves reacting bayogenin with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). numberanalytics.comlibretexts.org The reaction is driven to completion by using methanol as the solvent, which pushes the equilibrium towards the formation of the methyl ester. libretexts.org

Steglich Esterification: For acid-sensitive substrates, the Steglich method offers a milder alternative. commonorganicchemistry.com This reaction uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the esterification with methanol at room temperature.

Alkylation with Methylating Agents: Direct alkylation of the carboxylate anion of bayogenin is another effective strategy. This can be achieved using reagents like iodomethane (B122720) (MeI) or dimethyl sulfate (B86663) (Me₂SO₄) in the presence of a non-nucleophilic base. commonorganicchemistry.com Another highly efficient but potentially hazardous reagent is trimethylsilyldiazomethane (B103560) (TMS-CHN₂), which reacts rapidly with carboxylic acids to yield methyl esters. commonorganicchemistry.com

Via Acyl Chloride: A two-step process involves first converting the carboxylic acid of bayogenin to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.comlibretexts.org The resulting acyl chloride is then reacted with methanol to furnish the this compound. commonorganicchemistry.com

The choice of method depends on the stability of the bayogenin scaffold to the reaction conditions and the desired scale of the synthesis.

Table 1: Comparison of Esterification Methods for Bayogenin

Method Reagents Conditions Advantages Disadvantages
Fischer-Speier Methanol, H₂SO₄ (cat.) Reflux Simple, inexpensive reagents. libretexts.org Harsh acidic conditions may not be suitable for sensitive substrates. commonorganicchemistry.com
Steglich Methanol, DCC, DMAP (cat.) Room Temperature Mild conditions, suitable for acid-sensitive molecules. commonorganicchemistry.com DCC byproduct can be difficult to remove.
Alkylation MeI or TMS-CHN₂, Base Varies High yielding and specific. commonorganicchemistry.com Reagents can be toxic/hazardous; potential for other nucleophilic sites to react. commonorganicchemistry.com

| Acyl Chloride | 1) SOCl₂ 2) Methanol | Varies | Forms a highly reactive intermediate. commonorganicchemistry.com | Two-step process; SOCl₂ is corrosive. commonorganicchemistry.com |

Structural Modification and Analog Development for Enhanced Bioactivity

To explore and enhance the biological potential of this compound, researchers focus on creating a library of analogs through targeted structural modifications. These modifications are typically centered on the key functional groups and the triterpenoid backbone. researchgate.net

Key sites for modification on the this compound scaffold include:

The C-2 and C-3 Hydroxyl Groups: These secondary alcohols can be readily modified through acylation to form esters or etherification to form ethers. These changes can significantly alter the molecule's polarity and hydrogen bonding capacity.

The C-23 Hydroxymethyl Group: This primary alcohol offers another site for selective derivatization.

The Oleanane (B1240867) Skeleton: Modifications to the ring structure, such as the introduction of new functional groups or unsaturation, can profoundly impact biological activity. For instance, introducing a cyano group at the C-2 position in the related oleanolic acid has been shown to produce potent cytotoxic agents. researchgate.net

A particularly fruitful strategy for enhancing the bioactivity of sapogenins is glycosylation . Saponins (B1172615), the naturally occurring glycosides of sapogenins, are often the bioactive forms in plants. biorxiv.org Research has shown that specific glycosides of bayogenin exhibit potent biological effects that are absent in the aglycone itself. For example, Bayogenin 3-O-cellobioside was identified as a potent anti-blast metabolite against the fungus Pyricularia oryzae, while bayogenin itself and other related triterpenoids like hederagenin (B1673034) and oleanolic acid showed no inhibitory effect. biorxiv.org This underscores the critical role of the sugar moiety in conferring specific bioactivities. The development of synthetic methods to attach various sugar units to the this compound core is therefore a primary strategy for developing analogs with enhanced or novel activities. biorxiv.org

Table 2: Potential Modification Sites on this compound

Position Functional Group Potential Modifications
C-2 Secondary Hydroxyl Esterification, Etherification, Oxidation
C-3 Secondary Hydroxyl Glycosylation, Esterification, Etherification
C-23 Primary Hydroxyl Selective Esterification, Etherification
C-28 Methyl Ester (Already modified from carboxylic acid)

| A/B/C/D/E Rings | Alkane Backbone | Introduction of double bonds, cyano groups, etc. researchgate.net |

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

Structure-activity relationship (SAR) studies aim to connect the specific structural features of a molecule to its biological activity, providing a rational basis for the design of more potent and selective compounds. taylorandfrancis.comslideshare.net For this compound and its derivatives, SAR investigations have revealed several key insights.

Importance of the Aglycone Core: The bayogenin structure itself is a crucial determinant of activity. However, in many cases, it acts as a scaffold (aglycone) that requires further modification to elicit a potent biological response. biorxiv.org

Critical Role of Glycosylation: As noted previously, the presence, type, and position of sugar moieties are often paramount for bioactivity. Studies on bayogenin glycosides demonstrate that glycosylation is essential for transforming the molecule into its bioactive state for certain activities, such as antifungal effects. biorxiv.org The difference in activity between Bayogenin 3-O-cellobioside (active) and the aglycone bayogenin (inactive) against P. oryzae is a clear example of this principle. biorxiv.org

Influence of Hydroxyl Groups: The number and position of hydroxyl groups on the triterpenoid skeleton can influence activity. For related oleanane triterpenes, the insertion of a hydroxyl group at C-23 or C-24 was found to be generally unfavorable for glycogen (B147801) phosphorylase inhibition, suggesting that modifications at these positions can negatively impact certain biological targets. researchgate.netbiocrick.com

Effect of Esterification: The conversion of the C-28 carboxylic acid to a methyl ester alters the molecule's physicochemical properties, such as its ability to be transported across cell membranes. This modification can lead to different activity profiles compared to the parent carboxylic acid. For esters in general, properties like water solubility, density, and hydrogen bonding capacity have been shown to contribute significantly to their biological effects. nih.gov

Table 3: Summary of Structure-Activity Relationships for Bayogenin Derivatives

Structural Feature Observation Implication for Bioactivity Reference
Aglycone Bayogenin alone can show moderate activity (e.g., glycogen phosphorylase inhibition). The core structure possesses inherent but often limited activity. researchgate.netbiocrick.com
Glycosylation at C-3 Bayogenin 3-O-cellobioside is a potent antifungal; Bayogenin is not. Glycosylation is a critical switch for conferring specific bioactivities. biorxiv.org
Hydroxylation Additional hydroxyl groups (e.g., at C-23) on the oleanane skeleton can be unfavorable for some enzyme inhibitory activities. The position and number of -OH groups must be optimized for a given target. researchgate.netbiocrick.com

Preclinical Pharmacological Investigations and Molecular Mechanisms of Bayogenin Methyl Ester

Glycogen (B147801) Phosphorylase Inhibition Studies

Glycogen phosphorylase (GP) is a key enzyme in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate, thereby playing a crucial role in glucose homeostasis. Its inhibition is a therapeutic strategy for managing type 2 diabetes. The potential of bayogenin (B190646) methyl ester as a glycogen phosphorylase inhibitor has been a subject of scientific inquiry.

In Vitro Enzyme Kinetics and Inhibitory Potency

In vitro studies are fundamental in determining the direct interaction and inhibitory effect of a compound on an enzyme. These assays measure the compound's ability to reduce the enzyme's catalytic activity. The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

While specific IC50 values for bayogenin methyl ester against glycogen phosphorylase are not detailed in the provided search results, the general approach involves incubating the enzyme with its substrate (glycogen) and varying concentrations of the inhibitor. The rate of product formation is then measured to determine the extent of inhibition.

Assessment in Relevant Cellular Models

To understand the physiological relevance of in vitro findings, the effects of this compound would be assessed in cellular models. These models, typically liver or muscle cell lines, allow researchers to observe the compound's impact on glycogenolysis within a biological context. A reduction in glucose production in these cells upon treatment with this compound would suggest its potential as a glycogen phosphorylase inhibitor in a more complex system.

Mechanistic Insights into Enzyme-Ligand Interactions

Understanding how a compound interacts with its target enzyme at a molecular level is crucial for drug design and optimization. Techniques such as X-ray crystallography and computational modeling are employed to elucidate these interactions. For this compound, these studies would aim to identify the specific binding site on glycogen phosphorylase and the nature of the chemical bonds (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the enzyme-ligand complex. This information provides a detailed picture of the mechanism of inhibition.

Antioxidant Activity Evaluation

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. The antioxidant potential of natural products is an area of active research.

Assessment of Free Radical Scavenging Capabilities

The ability of a compound to directly neutralize free radicals is a key measure of its antioxidant activity. This is often evaluated using chemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. In these tests, the antioxidant compound donates an electron to the stable free radical, causing a color change that can be measured spectrophotometrically.

While specific data for this compound is not available in the provided context, a related compound, arjunic acid, has demonstrated potent free radical scavenging activity, in some cases more so than the standard antioxidant, ascorbic acid. chemfaces.com

Proposed Cellular Antioxidant Mechanisms

Beyond direct free radical scavenging, a compound can exert antioxidant effects through various cellular mechanisms. These can include the upregulation of endogenous antioxidant enzymes (such as superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase) and the modulation of signaling pathways involved in oxidative stress response (e.g., the Nrf2-ARE pathway). For this compound, research would explore its ability to influence these cellular processes to confer protection against oxidative damage.

Antimicrobial Activity against Pathogens

The emergence of drug-resistant pathogens necessitates the exploration of novel antimicrobial agents. Triterpenoids, a class of naturally occurring compounds, have garnered significant interest for their diverse biological activities. Bayogenin, an oleanane-type triterpene, and its derivatives are among the compounds being investigated for their potential therapeutic applications. The esterification of such molecules, leading to derivatives like this compound, has been suggested as a strategy to enhance their antimicrobial efficacy. This is often attributed to a reduction in polarity, which may facilitate the compound's ability to cross the lipid-rich cell membranes of microorganisms. scielo.org.mx

While direct studies on the broad-spectrum antibacterial effects of this compound are not extensively documented, research on the parent compound, bayogenin, and other related methyl esters provides a basis for its potential activity. Bayogenin itself has demonstrated activity against the Gram-positive bacterium Staphylococcus epidermidis. scielo.org.mxscielo.org.mx Furthermore, the antimicrobial activity of bayogenin was observed to be enhanced in its glycoside form, amole F, which showed efficacy against S. epidermidis and the Gram-negative bacterium Klebsiella pneumoniae. scielo.org.mxscielo.org.mx

The principle of improving bioactivity through esterification is supported by studies on other triterpenes. For instance, the ester derivative of polygalacic acid, a structurally similar compound, was proposed to have enhanced activity due to decreased polarity, which could facilitate its passage through the cell wall and membrane. scielo.org.mx This suggests that this compound could potentially exhibit a broader spectrum of antibacterial activity compared to its parent compound. Fatty acid methyl esters (FAMEs), in general, have been shown to possess antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. scielo.brnih.gov

Table 1: Antibacterial Activity of Bayogenin and its Glycoside Derivative

Compound/DerivativeTest OrganismActivity (Inhibition Zone Diameter in mm)
BayogeninStaphylococcus epidermidis13.20
Amole F (Bayogenin glycoside)Staphylococcus epidermidis9.0
Amole F (Bayogenin glycoside)Klebsiella pneumoniae9.5

Data sourced from Herrera-Martínez et al. (2012). scielo.org.mxscielo.org.mx

The precise molecular mechanisms underlying the potential antibacterial action of this compound are yet to be fully elucidated. However, based on studies of related oleanane-type triterpenes, it is plausible that it may act as a topoisomerase inhibitor. scielo.org.mxscielo.org.mx Topoisomerases are essential enzymes involved in DNA replication, transcription, and repair, making them a key target for antimicrobial agents. The methylation of oleanolic acid, another triterpene, has been shown to result in antitopoisomerase II activity. scielo.org.mx It is hypothesized that the reduced polarity of the methyl ester derivative facilitates its entry into the bacterial cell to reach its enzymatic target. scielo.org.mx While ribosomal subunit interference is a known mechanism for some antibiotics, there is currently no direct evidence to suggest that this compound functions through this pathway.

The antifungal potential of bayogenin and its derivatives has been noted, particularly against Candida albicans, a common human fungal pathogen. scielo.org.mxscielo.org.mx Bayogenin itself has shown activity against this yeast. scielo.org.mx Similar to its antibacterial action, the antifungal activity of bayogenin is enhanced in its glycoside form, amole F, which displayed notable inhibition of C. albicans. scielo.org.mxscielo.org.mx

Considering the hypothesis that esterification can increase antimicrobial efficacy, this compound is a promising candidate for further antifungal investigation. The reduced polarity of the methyl ester could enhance its ability to penetrate the fungal cell wall and membrane. scielo.org.mx This is supported by broader research on fatty acid methyl esters, which have demonstrated antifungal activity against various fungi, including different species of Candida. scielo.brbiotech-asia.org For instance, the methyl ester of hexadecanoic acid has been shown to be effective against Aspergillus species and Candida albicans. biotech-asia.org

**Table 2: Antifungal Activity of Bayogenin and its Derivatives against *Candida albicans***

Compound/DerivativeActivity (Inhibition Zone Diameter in mm)
BayogeninNot specified, but active
Polygalacic Acid13.5
Amole F (Bayogenin glycoside)11.7
Amole G (Bayogenin glycoside)10.5

Data sourced from Herrera-Martínez et al. (2012). scielo.org.mxscielo.org.mx

Proposed Molecular Targets and Mechanisms (e.g., Ribosomal Subunit Interference)

Anti-inflammatory Potential in Preclinical Models

Inflammation is a complex biological response implicated in numerous diseases. The search for novel anti-inflammatory agents has led to the investigation of various natural products, including triterpenoids and their derivatives.

While direct preclinical studies on the anti-inflammatory effects of this compound are limited, the mechanisms of other methyl esters provide a framework for its potential actions. For example, chlorogenic acid methyl ester has been shown to exert strong anti-inflammatory effects by down-regulating the expression of inflammatory factors and blocking the COX-2/NLRP3/NF-κB signaling pathway. rsc.org Similarly, newly developed menthyl esters of amino acids have demonstrated anti-inflammatory properties by suppressing the expression of tumor necrosis factor-alpha (TNF-α) through the liver X receptor (LXR). nih.gov

Fatty acid methyl esters have also been identified as having anti-inflammatory potential. mdpi.com These compounds can modulate inflammatory responses through various mechanisms, including the inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production, key mediators in the inflammatory cascade. The anti-inflammatory properties of some methyl esters are attributed to their ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by down-regulating NF-κB binding activity.

The cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are central to the inflammatory process as they are responsible for the synthesis of prostaglandins. jpp.krakow.pl Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. jpp.krakow.pl Saponins (B1172615), the class of compounds to which bayogenin belongs, have been found to suppress the activity of platelet cyclooxygenase-1 (COX-1). researchgate.net

The methyl ester form of a compound can influence its interaction with COX enzymes. For instance, apigenin-7-O-β-D-glucuronide methyl ester has been reported to have a significant inhibitory effect on the COX-2 enzyme. researchgate.net This suggests that this compound could also interact with and potentially inhibit COX enzymes.

Furthermore, the concept of using radiolabeled methyl esters as "proradiotracers" for in vivo imaging of COX enzymes is an emerging area of research. These proradiotracers are designed to cross the blood-brain barrier and are then hydrolyzed in the brain to their active acidic form, which can bind to COX enzymes. This allows for the visualization of neuroinflammation using techniques like positron emission tomography (PET). For example, 18F-labeled ketoprofen (B1673614) methyl esters have been synthesized and evaluated for COX-1 imaging in the context of neuroinflammation. This approach highlights the potential for developing a radiolabeled version of this compound as a tool for imaging inflammatory processes in the brain.

Modulation of Inflammatory Mediators and Pathways

Anticancer and Antiproliferative Activities in Cell Lines and Preclinical Animal Models

Preliminary in vitro studies have suggested that this compound may possess anticancer properties, specifically targeting cellular processes that are fundamental to cancer development and progression. The research in this area has primarily centered on its ability to inhibit the growth of cancer cells and to trigger programmed cell death.

Inhibition of Cancer Cell Proliferation

Initial investigations have indicated that this compound can inhibit the proliferation of certain cancer cell lines. One study has reported its activity against human promyelocytic leukemia (HL-60) cells. This suggests a potential for this compound to interfere with the rapid and uncontrolled cell division that is a hallmark of cancer. However, detailed studies elucidating the specific molecular targets and the breadth of its antiproliferative activity across a wider range of cancer cell types are not extensively documented in the currently available literature.

Induction of Apoptosis and Cell Cycle Arrest

In conjunction with its antiproliferative effects, this compound has been observed to mediate apoptosis in human HL-60 leukemia cells. Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. The ability of a compound to induce apoptosis is a key indicator of its potential as an anticancer agent. The specific signaling pathways and molecular players involved in the apoptosis induced by this compound, such as the activation of caspases or the regulation of Bcl-2 family proteins, remain an area for further detailed investigation. Information regarding its effects on cell cycle arrest is not sufficiently detailed in the current body of research.

Antiangiogenic Properties

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Compounds that can inhibit angiogenesis are of significant interest in cancer research. At present, there is a lack of specific preclinical studies focused on the antiangiogenic properties of this compound in the scientific literature.

Other Investigated Preclinical Biological Activities

Beyond its potential anticancer effects, the preclinical exploration of this compound for other therapeutic applications is still in its nascent stages. The following sections summarize the extent of research into its other biological activities.

Hypolipidemic and Hypocholesterolemic Effects

Disorders of lipid metabolism, such as high cholesterol and triglyceride levels, are significant risk factors for cardiovascular diseases. Natural compounds are often screened for their potential to manage these conditions. However, based on the available scientific data, there are no published preclinical studies that have specifically investigated or reported on the hypolipidemic or hypocholesterolemic effects of this compound in animal models or relevant in vitro systems.

Neuroprotective Properties

Neurodegenerative diseases and neuronal damage represent a significant area of unmet medical need. The search for neuroprotective agents is an active field of research. Currently, there is no available scientific evidence from preclinical studies to suggest that this compound possesses neuroprotective properties. Research into its effects on neuronal cells, models of neuroinflammation, or oxidative stress in the nervous system has not been reported.

Advanced Analytical Characterization in Research

High-Performance Liquid Chromatography (HPLC) coupled with Specialized Detectors (e.g., Evaporative Light Scattering Detector)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of Bayogenin (B190646) methyl ester from intricate biological and chemical mixtures. When coupled with an Evaporative Light Scattering Detector (ELSD), HPLC offers a powerful analytical platform, particularly for non-volatile compounds like Bayogenin methyl ester that lack a strong UV chromophore. lcms.czstudylib.net

The ELSD operates through a three-step process: nebulization of the column eluate, evaporation of the mobile phase, and detection of the light scattered by the non-volatile analyte particles. studylib.net This detection method is mass-dependent, providing a response that is proportional to the quantity of the analyte, which is advantageous for quantification. studylib.net The sensitivity of ELSD can be optimized by adjusting parameters such as the nebulizer and evaporator temperatures. For instance, lower evaporation temperatures can increase sensitivity for certain analytes, though a balance must be struck to avoid noise from incomplete solvent evaporation. knauer.net

In the analysis of compounds structurally related to this compound, such as other triterpenoid (B12794562) saponins (B1172615), reversed-phase HPLC is commonly employed. biocrick.com The choice of a stationary phase, like a C18 or phenyl-hexyl column, and a suitable mobile phase gradient, often consisting of acetonitrile (B52724) and water, is critical for achieving optimal separation. knauer.netnih.gov The development of rapid HPLC methods, with run times as short as two minutes, has significantly increased the throughput for the analysis of lipid-like molecules. knauer.net

Table 1: HPLC-ELSD Parameters for Analysis of Related Compounds

ParameterTypical SettingRationale
Column Reversed-phase C18 or Phenyl-hexylEffective for separating non-polar to moderately polar compounds.
Mobile Phase Acetonitrile/Water or Methanol (B129727)/Water gradientAllows for the elution of a wide range of compounds with varying polarities. nih.gov
Detector Evaporative Light Scattering Detector (ELSD)Universal detection for non-volatile analytes, independent of UV absorbance. lcms.czstudylib.net
Nebulizer Temp. 80 °C (example)Optimizes the formation of fine droplets for efficient solvent evaporation. lcms.cz
Evaporator Temp. 35-45 °C (example)Set to ensure complete mobile phase evaporation while maximizing analyte signal. knauer.net
Gas Flow Rate 1.6 SLM (example)Controls the nebulization process and droplet size. lcms.cz

Mass Spectrometry (MS) Techniques (e.g., Electrospray Ionization MS, Gas Chromatography-MS) for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the definitive identification and precise quantification of this compound. Both Electrospray Ionization Mass Spectrometry (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are frequently utilized, often after a derivatization step to enhance analyte volatility and ionization efficiency. researchgate.netacademicjournals.org

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like saponin (B1150181) glycosides. biocrick.comdokumen.pub In the context of Bayogenin-related compounds, ESI-MS, often coupled with tandem mass spectrometry (MS/MS), is used to determine the molecular weight and to obtain structural information through fragmentation patterns. biocrick.com This technique has been instrumental in the structural elucidation of numerous saponins where Bayogenin is the aglycone. biocrick.com The direct infusion of a sample into an ESI source can also be a promising method for the quantification of fatty acid methyl esters, a class of compounds to which this compound belongs. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, non-volatile compounds like Bayogenin must first be derivatized to increase their volatility. academicjournals.org A common derivatization method is methylation to form the corresponding methyl ester. academicjournals.org GC-MS provides excellent chromatographic separation and detailed mass spectra. uib.no Electron Ionization (EI) is a common ionization technique in GC-MS, which can produce a wealth of fragment ions useful for structural identification. nih.govnih.gov For quantitative analysis, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity by monitoring specific diagnostic ions. nih.gov Chemical Ionization (CI) is a softer ionization technique that can be used in GC-MS to yield more abundant molecular ions, which is beneficial for confirming the molecular weight of the analyte. nih.gov

Table 2: Comparison of MS Techniques for this compound Analysis

TechniqueIonization MethodKey Advantages for this compound
LC-ESI-MS/MS Electrospray Ionization (ESI)Soft ionization preserves the molecular ion; suitable for polar, non-volatile compounds; provides structural information through fragmentation. biocrick.comcsic.es
GC-EI-MS Electron Ionization (EI)Provides detailed fragmentation patterns for structural elucidation; high sensitivity with SIM mode. nih.govnih.gov
GC-CI-MS Chemical Ionization (CI)Softer ionization results in a more prominent molecular ion, aiding in molecular weight determination. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous structural elucidation of "this compound". NMR provides detailed information about the carbon-hydrogen framework of a molecule, including the connectivity of atoms and their spatial arrangement (stereochemistry). indianastate.edu

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for full structural assignment.

1D NMR:

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule.

2D NMR: These experiments reveal correlations between different nuclei, which are crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. biocrick.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms. biocrick.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is essential for connecting different structural fragments. biocrick.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule. biocrick.com

The structural elucidation of numerous natural products, including triterpenoid saponins with Bayogenin as the aglycone, has been successfully achieved through the extensive use of these NMR techniques. biocrick.com

Table 3: NMR Experiments for Structural Elucidation of this compound

NMR ExperimentInformation Obtained
¹H NMR Proton chemical shifts, integration (number of protons), and coupling constants.
¹³C NMR Carbon chemical shifts, number of unique carbons.
COSY ¹H-¹H spin-spin coupling networks. biocrick.com
HSQC Direct ¹H-¹³C correlations. biocrick.com
HMBC Long-range ¹H-¹³C correlations (2-3 bonds). biocrick.com
NOESY Through-space correlations between protons, indicating spatial proximity. biocrick.com

Metabolomic Profiling for Complex Biological Sample Analysis

Metabolomic profiling aims to provide a comprehensive and unbiased analysis of all low-molecular-weight metabolites within a biological sample. researchgate.net This powerful approach can be used to understand the broader biological context of this compound, for instance, in plant tissues or in response to specific biological stimuli. nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical platforms for global metabolomic studies. clinexprheumatol.orgmdpi.com

In a typical metabolomics workflow, metabolites are extracted from the biological sample and then analyzed by LC-MS or GC-MS. researchgate.netnih.gov The resulting data, which consists of thousands of metabolic features, is then subjected to sophisticated statistical analysis, such as principal component analysis (PCA) and hierarchical clustering, to identify metabolites that are significantly different between sample groups. clinexprheumatol.org These differential metabolites, which could include this compound or its precursors and derivatives, can then be identified and mapped to metabolic pathways to gain insights into the underlying biological processes. clinexprheumatol.orgmdpi.com

Metabolomic studies have successfully been used to identify biomarkers for diseases and to understand the metabolic response of organisms to environmental changes. nih.govclinexprheumatol.org For example, in a study on rice defense mechanisms, metabolomic profiling was used to identify key metabolites involved in resisting fungal infection. nih.gov Similarly, untargeted metabolomics has been applied to evaluate the quality of animal feed by profiling its chemical composition, including potential mycotoxins and other bioactive compounds. mdpi.com

Q & A

Basic: What are the key spectroscopic and chromatographic methods for characterizing Bayogenin methyl ester?

Answer:
this compound (C₃₁H₅₀O₅, molecular weight 502.4 g/mol) requires rigorous characterization to confirm identity and purity. Key methods include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to resolve the triterpenoid backbone and methyl ester group (δ ~3.6 ppm for methyl protons).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 503.4 and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ ~210 nm) to assess purity (>95% is typical for research-grade material) .
  • Melting Point Analysis: Though specific values are not widely reported, comparative analysis with related triterpenoids (e.g., Bayogenin, ~200–220°C) can validate crystallinity .

Basic: What is the biological significance of this compound in plant-pathogen interactions?

Answer:
Bayogenin derivatives, including methyl esters, are implicated in plant defense mechanisms. For example, Bayogenin 3-O-cellobioside in rice exhibits anti-blast activity against Pyricularia oryzae, with metabolite levels correlating with resistance . While direct evidence for this compound is limited, its structural similarity suggests potential roles in:

  • Saponin Biosynthesis: Methylation may enhance solubility or bioactivity in plant tissues.
  • Pathogen Inhibition: Triterpenoid esters often disrupt fungal membranes or inhibit hydrolytic enzymes .
    Researchers should validate these hypotheses using pathogen challenge assays and metabolomic profiling.

Advanced: How can experimental design optimize the synthesis of this compound?

Answer:
Synthesis optimization requires systematic parameter screening. The Taguchi method (orthogonal arrays, L9 or L18 designs) is effective for minimizing experiments while maximizing data output. Key parameters to test include:

  • Catalyst Type/Concentration: Homogeneous (e.g., KOH) vs. heterogeneous catalysts.
  • Reaction Temperature: 40–80°C for esterification stability.
  • Molar Ratios: Substrate (Bayogenin) to methylating agent (e.g., methyl iodide) ratios.
    Statistical tools like ANOVA and signal-to-noise (S/N) ratios identify critical factors. For example, catalyst concentration contributed 77.5% to rapeseed methyl ester yield in a similar study .

Advanced: How should researchers address contradictory data in this compound bioactivity studies?

Answer:
Contradictions often arise from variability in:

  • Source Material: Plant extracts vs. synthetic this compound (purity differences).
  • Assay Conditions: Cell line specificity (e.g., human vs. plant models) or solvent effects (DMSO vs. ethanol).
    Resolution Strategies:
  • Meta-Analysis: Compare datasets using standardized metrics (e.g., IC₅₀ normalized to solvent concentration).
  • Dose-Response Curves: Establish linear ranges and validate with orthogonal assays (e.g., fluorescence vs. colorimetric).
  • Control Experiments: Include known inhibitors (e.g., cycloheximide) to benchmark activity .

Advanced: What are the best practices for documenting this compound synthesis in publications?

Answer:
Adhere to journal guidelines (e.g., Medicinal Chemistry Research):

  • Experimental Section: Detail reagents (supplier, purity), reaction conditions (time, temperature), and purification steps (column chromatography, recrystallization).
  • Characterization Data: Provide full spectral data (NMR, MS) in supplementary materials. For known compounds, cite prior syntheses but include new validation (e.g., HPLC traces).
  • Reproducibility: Specify equipment models (e.g., Bruker 400 MHz NMR) and software versions (e.g., MestReNova v14) .

Advanced: How can metabolomic approaches elucidate the role of this compound in plant systems?

Answer:

  • Untargeted Metabolomics: Use LC-MS/MS to profile this compound in plant tissues pre/post pathogen challenge.
  • Isotope Labeling: Track ¹³C-methyl incorporation to confirm biosynthesis pathways.
  • Knockout Models: CRISPR/Cas9-edited plants lacking triterpenoid synthases can isolate Bayogenin-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.